2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
“2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a significant class of N-heterocyclic compounds that have attracted attention in medicinal chemistry and material science due to their notable photophysical properties .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines have been synthesized using simpler and greener synthetic methodologies . They have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The synthesis of these compounds has been widely studied, and various synthesis pathways have been developed for their preparation and post-functionalization .
Molecular Structure Analysis
The molecular formula of “2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is C11H9N3S . The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines have been studied extensively. For instance, the electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .
Physical And Chemical Properties Analysis
The average mass of “2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is 215.274 Da, and its monoisotopic mass is 215.051712 Da . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including pyrazolo[1,5-a]pyrimidines, have been found to exhibit a range of pharmacological effects, including anti-inflammatory properties . They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Fluorescent Molecules for Studying Intracellular Processes
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodology and tunable photophysical properties . They can be used as tools for studying the dynamics of intracellular processes .
Chemosensors
The heteroatoms (B, N, O or S) in pyrazolo[1,5-a]pyrimidines make them potential chelating agents for ions . This property can be exploited to develop chemosensors .
Organic Light-Emitting Devices
Pyrazolo[1,5-a]pyrimidines have properties that make them suitable for use in organic light-emitting devices . They allow good solid-state emission intensities .
Bio-Macromolecular Interactions
Fluorogenic heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, have been used to study bio-macromolecular interactions .
Anticancer Activity
Pyrimidines have been studied for their anticancer activity . Some derivatives have displayed excellent anticancer activity against cell lines and led to cell death by apoptosis .
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . Future research could focus on further exploring these applications and developing new synthetic routes for these compounds .
properties
IUPAC Name |
2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-8-7-11-12-5-4-9(14(11)13-8)10-3-2-6-15-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBCDIVQGUULSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348076 |
Source
|
Record name | 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |
CAS RN |
701202-41-7 |
Source
|
Record name | 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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